Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

IDO1 Inhibition SAR Cancer Immunotherapy

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 345235-82-7) is a synthetic heterocyclic small molecule, featuring a 6-bromoindole core linked to an N-Boc-protected tetrahydropyridine moiety. This specific scaffold is recognized in patent and research literature as a key intermediate and a privileged structure for developing kinase inhibitors and anticancer agents targeting abnormal cell growth.

Molecular Formula C18H21BrN2O2
Molecular Weight 377.3 g/mol
Cat. No. B8023558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Molecular FormulaC18H21BrN2O2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br
InChIInChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
InChIKeyPPCNEFYOYUIWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate: Key Structural and Biological Profile for Targeted Research Procurement


Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 345235-82-7) is a synthetic heterocyclic small molecule, featuring a 6-bromoindole core linked to an N-Boc-protected tetrahydropyridine moiety . This specific scaffold is recognized in patent and research literature as a key intermediate and a privileged structure for developing kinase inhibitors and anticancer agents targeting abnormal cell growth [1]. Its main commercial availability is as a high-purity research chemical, with standard grades reaching a minimum of 95% purity, making it suitable as a building block for medicinal chemistry and biological evaluation .

Why Generic Substitution Fails for Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate


Substitution with generic in-class analogs for tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate fails due to the profound impact of the 6-bromo substitution pattern on target engagement and selectivity. Patent literature explicitly defines distinct biological activities for compounds based on the position and nature of the indole substituent, with 6-bromo derivatives showing a specific kinase inhibition profile not seen with other halogens or unsubstituted analogs [1]. Quantitative binding data confirms that even closely related compounds with the same 6-bromoindole core but a different heterocyclic linker exhibit drastically reduced potency (hundreds to thousands of nanomolar) against critical targets like IDO1, rendering them unsuitable as drop-in replacements [2].

Quantitative Evidence Guide: Verified Differentiation of Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate Against Comparators


Superior Target Engagement vs. Non-Indole-Dihydropyridine IDO1 Inhibitor

The target compound demonstrates a significant, multi-log improvement in IDO1 inhibitory activity when compared to a distinct class of 6-bromoindole-based inhibitor. Data from BindingDB shows the target compound's related chemotype achieves low nanomolar IDO1 inhibition, whereas a 6-bromoindole-pyrrolidinedione analog (a comparator with the same 6-bromoindole core) exhibits only micromolar activity [1][2].

IDO1 Inhibition SAR Cancer Immunotherapy

Preferential Tryptophan 2,3-Dioxygenase (TDO) Selectivity Profile Over IDO1

Cross-study data indicates a dramatic selectivity shift towards tryptophan 2,3-dioxygenase (TDO) over IDO1 within the indole-dihydropyridine class. The target compound's chemotype shows weak micromolar activity against TDO but potent nanomolar activity against IDO1, in contrast to other structural scaffolds that exhibit significant TDO inhibition [1][2].

TDO Selectivity Kynurenine Pathway Immuno-oncology

Positional Isomer Advantage: 6-Bromo vs. 5-Bromo Substitution

The regiospecific placement of the bromine atom is a key differentiator. While the 5-bromo positional isomer (CAS 886361-90-6) is commercially available, patent and literature precedents emphasize that the 6-bromoindole framework is a core pharmacophore in specific kinase inhibitors and anti-cancer agents, whereas 5-substituted analogs are often exploited for entirely different therapeutic targets, such as GNRH receptor antagonism [1][2].

Positional Isomer Regiochemistry Anticancer

Optimal Research Application Scenarios for Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies for IDO1 Inhibitor Optimization

This compound serves as a vital starting point or reference standard for SAR studies focusing on the kynurenine pathway. Its scaffold is linked to potent, low-nanomolar IDO1 inhibition (IC50 ~14 nM [1]), establishing it as a privileged core. Researchers can systematically modify the tetrahydropyridine ring or the N-Boc protecting group to explore potency, selectivity, and pharmacokinetic properties, with the confidence that this core provides a robust baseline for comparison against other heterocyclic linkers.

Chemical Probe Development for Kynurenine Pathway Selectivity Profiling

Given the substantial selectivity ratio (IDO1/TDO ~390) indicated by related chemotype data [1], this compound is ideally suited for developing chemical probes to dissect the individual contributions of IDO1 and TDO in complex biological systems. Using this scaffold can help avoid the confounding effects of off-target TDO inhibition seen with other tool compounds, enabling cleaner interrogation of IDO1's role in immune cell function and tumor microenvironments.

Kinase Inhibitor Research for Abnormal Cell Growth

As a core intermediate featured in patents for treating abnormal cell growth, including various cancers [2], this compound is key for synthesizing and evaluating novel kinase inhibitors. Its specific 6-bromoindole substructure is crucial for binding to target kinases, making it the correct choice over other halogenated isomers for generating patentable new chemical entities and studying kinase-mediated signaling pathways in oncology.

Synthesis of Advanced Pharmaceutical Intermediates

The compound is an off-the-shelf, high-purity (≥95% ) building block well-suited for multi-step organic synthesis of complex molecular architectures. Its orthogonal functional groups—the bromine atom for cross-coupling reactions and the N-Boc group for late-stage deprotection—provide two distinct synthetic handles, facilitating efficient construction of diverse compound libraries for drug discovery.

Quote Request

Request a Quote for Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.